molecular formula C11H14N2O2 B8739326 4-(2-Butyn-1-yloxy)-6-isopropoxypyrimidine CAS No. 601482-40-0

4-(2-Butyn-1-yloxy)-6-isopropoxypyrimidine

Cat. No. B8739326
CAS RN: 601482-40-0
M. Wt: 206.24 g/mol
InChI Key: CKYAVRBLDZAIQL-UHFFFAOYSA-N
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Description

4-(2-Butyn-1-yloxy)-6-isopropoxypyrimidine is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Butyn-1-yloxy)-6-isopropoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Butyn-1-yloxy)-6-isopropoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

601482-40-0

Product Name

4-(2-Butyn-1-yloxy)-6-isopropoxypyrimidine

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-but-2-ynoxy-6-propan-2-yloxypyrimidine

InChI

InChI=1S/C11H14N2O2/c1-4-5-6-14-10-7-11(13-8-12-10)15-9(2)3/h7-9H,6H2,1-3H3

InChI Key

CKYAVRBLDZAIQL-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC1=CC(=NC=N1)OC(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In 0.5 ml of tetrahydrofuran was suspended 0.02 g of sodium hydride (60% in oil), to which 0.1 ml of a solution containing 0.02 g of 2-butyn-1-ol in tetrahydrofuran was added dropwise at room temperature. After stirring at room temperature for 20 minutes, 0.1 ml of a solution containing 0.05 g of 4-chloro-6-(isopropyloxy)pyrimidine in tetrahydrofuran was added dropwise at room temperature, followed by stirring for 2 hours. The mixture was then poured into a saturated aqueous ammonium chloride solution, which was extracted three times with t-butyl methyl ether. The combined organic layers were washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then concentrated. The residue was subjected to silica gel column chromatography to give 0.05 g of 4-(2-butynyloxy)-6-isopropoxypyrimidine (the present compound (1)).
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